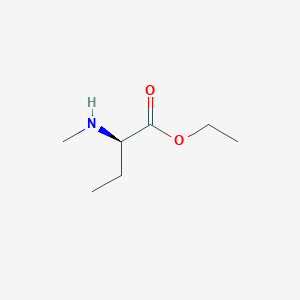
ethyl (2R)-2-(methylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-(methylamino)butanoate is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is a derivative of butanoic acid and contains an ethyl ester group and a methylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(methylamino)butanoate typically involves the esterification of (2R)-2-(methylamino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(2R)-2-(methylamino)butanoic acid+ethanolacid catalystethyl (2R)-2-(methylamino)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Ethyl (2R)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl (2R)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl (2R)-2-(methylamino)butanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-(methylamino)butanoate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Ethyl 2-amino-3-methylbutanoate: A structural isomer with a different substitution pattern.
Mthis compound: A derivative with a methyl ester group instead of an ethyl ester.
These comparisons highlight the uniqueness of this compound in terms of its stereochemistry and functional groups, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
ethyl (2R)-2-(methylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
Clé InChI |
ASWJEYHEBZLUCL-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](C(=O)OCC)NC |
SMILES canonique |
CCC(C(=O)OCC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)
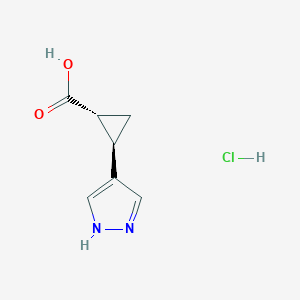
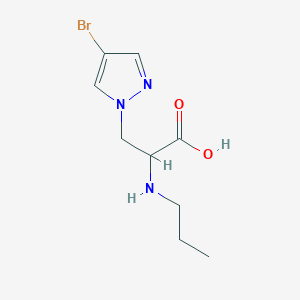
![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)


![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13511864.png)
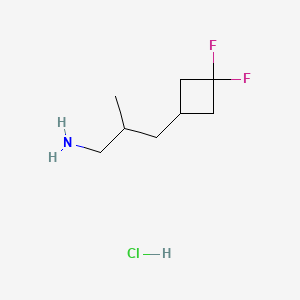
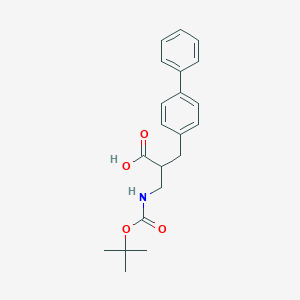
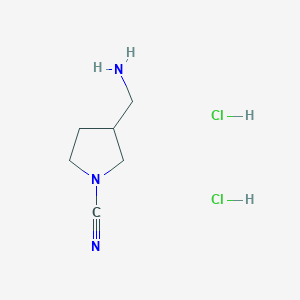
![2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride](/img/structure/B13511882.png)
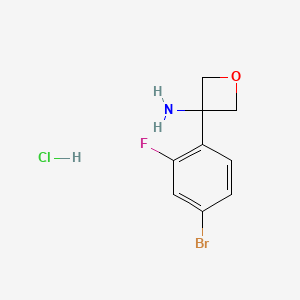
![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)
